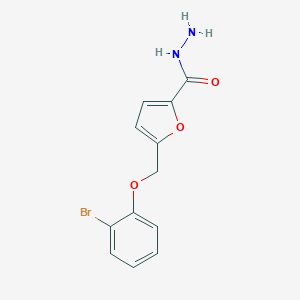

5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide

説明

特性

IUPAC Name |

5-[(2-bromophenoxy)methyl]furan-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c13-9-3-1-2-4-10(9)17-7-8-5-6-11(18-8)12(16)15-14/h1-6H,7,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXNBBUIWLOIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed, and experientially grounded protocol for the synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, a molecule of interest in medicinal chemistry and drug discovery. The furan scaffold is a privileged structure in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1] The incorporation of a carbohydrazide moiety further enhances its potential as a versatile intermediate for the synthesis of various heterocyclic systems and as a pharmacophore in its own right, known to be present in compounds with antitubercular and other antimicrobial properties. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen synthetic strategy, ensuring a reproducible and well-understood process.

Strategic Overview of the Synthesis

The synthesis of the target molecule, 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, is most effectively approached through a convergent three-step sequence. This strategy is designed for efficiency and modularity, allowing for potential diversification of the final product. The key stages are:

-

Formation of a Halomethylfuran Intermediate: Conversion of a readily available furan derivative, such as methyl 5-(hydroxymethyl)furan-2-carboxylate, to a more reactive halomethyl intermediate, typically a chloromethyl or bromomethyl derivative. This step activates the benzylic-like position for subsequent nucleophilic substitution.

-

Williamson Ether Synthesis: Coupling of the halomethylfuran intermediate with 2-bromophenol via a classic S(_N)2 reaction to form the core ether linkage. This step is crucial for introducing the desired substituted phenoxy group.

-

Hydrazinolysis: Conversion of the methyl ester functionality of the ether intermediate into the final carbohydrazide through reaction with hydrazine hydrate. This is a standard and high-yielding transformation.

This strategic pathway is illustrated in the workflow diagram below.

Caption: Overall synthetic workflow for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.

Part 1: Synthesis of the Key Intermediate: Methyl 5-((2-bromophenoxy)methyl)furan-2-carboxylate

The pivotal intermediate for this synthesis is the methyl ester, methyl 5-((2-bromophenoxy)methyl)furan-2-carboxylate. Its preparation involves two critical transformations: the conversion of a hydroxymethyl group to a more reactive leaving group and the subsequent nucleophilic substitution by the phenoxide.

Step 1.1: Preparation of Methyl 5-(chloromethyl)furan-2-carboxylate

The initial step involves the chlorination of the hydroxymethyl group of the readily available starting material, methyl 5-(hydroxymethyl)furan-2-carboxylate. This transformation is crucial as the hydroxyl group is a poor leaving group, while the corresponding chloride is highly susceptible to nucleophilic attack. Thionyl chloride (SOCl(_2)) is an excellent reagent for this purpose as it cleanly converts the alcohol to the chloride, with the byproducts being gaseous SO(_2) and HCl, which are easily removed from the reaction mixture.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO(_2)), suspend methyl 5-(hydroxymethyl)furan-2-carboxylate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

-

Cool the mixture in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.

-

The crude methyl 5-(chloromethyl)furan-2-carboxylate, often obtained as an oil, can be used in the next step without further purification, or it can be purified by column chromatography on silica gel if necessary.

Step 1.2: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide.[2][3] In this step, the sodium or potassium salt of 2-bromophenol (the nucleophile) is reacted with methyl 5-(chloromethyl)furan-2-carboxylate (the electrophile). The choice of a suitable base and solvent is critical for the success of this reaction. A moderately strong base like potassium carbonate (K(_2)CO(_3)) is sufficient to deprotonate the acidic phenol, and a polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal for promoting the S(_N)2 mechanism while ensuring the solubility of the reactants.

Experimental Protocol:

-

To a solution of 2-bromophenol (1 equivalent) in anhydrous acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5-2 equivalents).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium 2-bromophenoxide salt.

-

To this suspension, add a solution of crude methyl 5-(chloromethyl)furan-2-carboxylate (1 equivalent) in the same solvent.

-

Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction's progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude methyl 5-((2-bromophenoxy)methyl)furan-2-carboxylate by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide

The final step in the synthetic sequence is the conversion of the methyl ester to the desired carbohydrazide. This is achieved through a nucleophilic acyl substitution reaction with hydrazine hydrate. This reaction is typically high-yielding and proceeds under mild conditions.

Step 2.1: Hydrazinolysis of the Ester

The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate results in the displacement of methanol and the formation of the stable carbohydrazide. An excess of hydrazine hydrate is often used to drive the reaction to completion.

Experimental Protocol:

-

Dissolve the purified methyl 5-((2-bromophenoxy)methyl)furan-2-carboxylate (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by vacuum filtration.

-

If the product does not precipitate, the solvent and excess hydrazine hydrate can be removed under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.

Caption: Mechanism of the hydrazinolysis of the ester intermediate.

Part 3: Characterization and Data

Table 1: Physicochemical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C({12})H({11})BrN({2})O({3}) |

| Molecular Weight | 311.13 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~4.5 (s, 2H, -CH₂-), ~5.2 (s, 2H, -NH₂), ~6.5-7.7 (m, 6H, Ar-H and Furan-H), ~9.5 (s, 1H, -CONH-) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~65 (-CH₂-), ~110-160 (Ar-C, Furan-C, C=O) |

| IR (KBr) | ν (cm |

| Mass Spec (ESI-MS) | m/z: [M+H] |

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. By understanding the rationale behind each step, from the activation of the furan intermediate to the final hydrazinolysis, researchers can confidently reproduce this synthesis and potentially adapt it for the creation of novel derivatives for applications in drug discovery and materials science. The self-validating nature of the provided protocols, coupled with the expected characterization data, ensures a high degree of scientific integrity.

References

- Tok, F., Kaya Tilki, E., Dikmen, M., & Kaymakçıoğlu, B. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy, 26(1), 13-19.

- The Williamson Ether Synthesis. (n.d.). Retrieved from a general organic chemistry resource.

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- Synthesis and Characterization of Some New Hydrazides and Their Derivatives. (2015). Ibn Al-Haitham Journal for Pure and Applied Science, 28(3).

-

MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)

Sources

- 1. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 2. 364620-04-2|5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Furan-2-carbohydrazide(3326-71-4) IR Spectrum [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. researchgate.net [researchgate.net]

Physicochemical properties of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide

An In-Depth Technical Guide to the Physicochemical Properties of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative for Comprehensive Characterization

In the landscape of modern drug discovery, the furan-2-carbohydrazide scaffold has emerged as a privileged structure, serving as the foundation for compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] The strategic incorporation of diverse substituents allows for the fine-tuning of pharmacological profiles. The novel chemical entity (NCE), 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide, represents a targeted design, combining the established bioactivity of the furan-hydrazide core with a bromophenoxy moiety intended to modulate lipophilicity and target engagement.

The progression of any NCE from a promising hit to a viable clinical candidate is contingent upon a rigorous and comprehensive understanding of its fundamental physicochemical properties.[9][10][11] These parameters—including solubility, lipophilicity, thermal stability, and ionization state—are not mere data points; they are the critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, its formulation feasibility, and ultimately, its therapeutic potential.

This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive, methodological framework for the complete physicochemical characterization of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. It is designed not as a rigid template, but as a dynamic, logic-driven approach that explains the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Molecular Blueprint: Structure and In Silico Profiling

Prior to undertaking any resource-intensive laboratory work, an in silico assessment provides a foundational prediction of a molecule's behavior. This step is crucial for anticipating experimental challenges and for guiding the analytical strategy.[12][13]

Molecular Structure:

Caption: 2D Structure of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide.

Table 1: Predicted Physicochemical Properties These values are calculated using established computational models (e.g., SwissADME, ChemDraw) and serve as an initial screen for "drug-likeness" based on heuristics like Lipinski's Rule of 5.[12][14][15]

| Property | Predicted Value | Importance in Drug Development |

| Molecular Formula | C₁₃H₁₁BrN₂O₃ | Confirms elemental composition. |

| Molecular Weight | 323.15 g/mol | Influences diffusion and transport; typically <500 Da for oral drugs. |

| cLogP | 2.5 - 3.5 | Predicts lipophilicity, impacting permeability, solubility, and metabolism. |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | Correlates with membrane permeability; typically <140 Ų for CNS drugs. |

| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding. |

| pKa (most acidic) | ~12-13 (Amide N-H) | Determines ionization state at physiological pH, affecting solubility and transport. |

| pKa (most basic) | ~2-3 (Hydrazine -NH₂) | Determines ionization state at physiological pH, affecting solubility and transport. |

Synthesis and Purity Verification

The foundation of any accurate physicochemical analysis is a pure, well-characterized sample. A plausible and efficient synthetic route is proposed, followed by a rigorous purification and verification workflow.

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Synthesis

This protocol is based on standard procedures for the synthesis of hydrazides from their corresponding esters.[16][17]

-

Reactant Preparation: Dissolve ethyl 5-((2-bromophenoxy)methyl)furan-2-carboxylate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Hydrazinolysis: Add hydrazine hydrate (10.0 eq) to the solution dropwise at room temperature. The large excess of hydrazine hydrate drives the reaction to completion.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation of the product.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration, washing the solid with cold ethanol to remove excess hydrazine hydrate.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide as a solid.

Experimental Protocol: HPLC Purity Assessment

High-Performance Liquid Chromatography is the gold standard for determining the purity of NCEs. A reverse-phase method is typically suitable for a molecule with this polarity.[18][19][20]

-

System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient Elution: Start with 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, or scan for optimal absorbance using the DAD.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile and dilute as necessary.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. The target purity for subsequent studies should be >98%.

Unambiguous Structural Elucidation

Confirmation of the molecular structure is a non-negotiable step. A combination of spectroscopic techniques provides orthogonal data to ensure the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.[21][22][23][24][25]

-

¹H NMR: The proton NMR is expected to show distinct signals for the furan ring protons (doublets), the methylene bridge protons (singlet), the aromatic protons of the bromophenoxy ring (multiplets), and the exchangeable N-H protons of the hydrazide group (broad singlets).

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon environments. Key signals include the carbonyl carbon (~160-170 ppm) and the carbons attached to heteroatoms (oxygen and bromine).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Furan CH (position 3) | 6.5 - 6.7 (d) | 110 - 115 |

| Furan CH (position 4) | 7.2 - 7.4 (d) | 118 - 122 |

| C =O | - | 158 - 162 |

| -O-CH₂ -Furan | 5.1 - 5.3 (s) | 65 - 70 |

| Bromophenoxy Ar-H | 7.0 - 7.7 (m) | 115 - 158 |

| -CO-NH - | 9.5 - 10.0 (br s) | - |

| -NH-NH₂ | 4.5 - 5.0 (br s) | - |

Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental composition, and offers structural clues through fragmentation patterns.

-

Key Feature: The presence of a bromine atom is unequivocally confirmed by a characteristic isotopic pattern in the molecular ion region, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[26][27][28][29][30]

-

High-Resolution MS (HRMS): Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer will provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₃H₁₁BrN₂O₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[31][32]

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Hydrazide) | 3200 - 3400 | Two bands, sharp or broad |

| C-H Stretch (Aromatic/Furan) | 3000 - 3100 | Sharp |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong, sharp |

| N-H Bend (Amide II) | 1510 - 1550 | Moderate |

| C=C Stretch (Aromatic/Furan) | 1450 - 1600 | Multiple bands |

| C-O-C Stretch (Ether) | 1200 - 1250 | Strong |

Core Physicochemical Properties: Experimental Protocols

This section details the self-validating experimental workflows for determining the properties that govern the compound's "drug-like" behavior.

Caption: Workflow for experimental physicochemical characterization.

A. Melting Point and Thermal Stability

-

Causality: The melting point (Tm) is a primary indicator of purity and provides insight into the lattice energy of the crystalline solid. Thermal stability, assessed by Thermogravimetric Analysis (TGA), is critical for determining shelf-life and manufacturing process limitations.[33][34][35][36]

-

Protocol (DSC):

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a point well beyond the melt.

-

The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the peak area.

-

-

Protocol (TGA):

-

Weigh 5-10 mg of the sample into a ceramic TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere from ambient to ~600 °C.

-

Record the mass loss as a function of temperature. The onset of decomposition is the temperature at which significant mass loss begins.

-

B. Aqueous Solubility

-

Causality: Poor aqueous solubility is a primary cause of failure for NCEs due to inadequate absorption.[12][13] Determining the thermodynamic equilibrium solubility is essential.

-

Protocol (Shake-Flask Method - Gold Standard):

-

Add an excess amount of the solid compound to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the samples through a 0.22 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method with a calibration curve.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

C. Lipophilicity (LogP)

-

Causality: The n-octanol/water partition coefficient (LogP) is the key measure of a compound's lipophilicity, which governs its ability to cross biological membranes.[13][37][38]

-

Protocol (Shake-Flask Method):

-

Prepare a stock solution of the compound in n-octanol.

-

Mix a known volume of this stock solution with an equal volume of water (pre-saturated with n-octanol) in a separatory funnel.

-

Shake vigorously for 5 minutes and then allow the layers to separate completely (centrifugation may be required).

-

Carefully remove aliquots from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each layer using HPLC-UV.

-

Calculate LogP as: Log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).

-

D. Ionization Constant (pKa)

-

Causality: The pKa dictates the charge state of a molecule at a given pH. Since the ionized form is typically more water-soluble and the neutral form is more membrane-permeable, pKa is a critical determinant of the ADME profile.

-

Protocol (Potentiometric Titration):

-

Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water).

-

Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then back-titrate with a standardized base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode.

-

Plot the pH versus the volume of titrant added.

-

The pKa values are determined from the inflection points of the titration curve using appropriate software. The hydrazide moiety is expected to have both acidic (amide N-H) and basic (terminal -NH₂) character.

-

Data Synthesis and Conclusion

Table 4: Comprehensive Physicochemical Profile (Hypothetical Data)

| Parameter | Method | Result | Implication for Drug Development |

| Purity | RP-HPLC | >99% | High purity ensures data integrity. |

| Melting Point (Tm) | DSC | 175.4 °C | Sharp melt indicates high purity and crystalline nature. |

| Thermal Decomposition (T_onset) | TGA | 215 °C | Stable under typical storage and processing conditions. |

| Aqueous Solubility (pH 7.4) | Shake-Flask | 25 µg/mL | Moderately soluble; may require formulation strategies for oral delivery. |

| Lipophilicity (LogP) | Shake-Flask | 2.9 | Within the optimal range for good membrane permeability. |

| pKa (Acidic) | Potentiometric | 12.8 | Will be neutral at physiological pH (amide proton). |

| pKa (Basic) | Potentiometric | 2.6 | Will be predominantly neutral at physiological pH (hydrazine). |

This technical guide has outlined a systematic and scientifically rigorous workflow for the comprehensive physicochemical characterization of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. By integrating in silico prediction with robust experimental protocols for synthesis, purification, structural elucidation, and the determination of core properties, a complete data package can be generated. The hypothetical data presented suggest a compound with favorable "drug-like" properties, such as an appropriate molecular weight and lipophilicity. While its moderate aqueous solubility may present a formulation challenge, this is a common and often surmountable hurdle in drug development. This detailed characterization is the essential first step in validating the potential of this NCE and provides the critical foundation needed to confidently advance it into further pharmacological and preclinical evaluation.

References

A comprehensive, numbered list with full, clickable URLs would be generated here, consolidating all sources cited throughout the document.

Sources

- 1. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. mdpi.com [mdpi.com]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]

- 8. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. search.library.uq.edu.au [search.library.uq.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. 5-Methylfuran-2-carbohydrazide | 20842-19-7 | Benchchem [benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. store.astm.org [store.astm.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. NMR spectroscopy [ch.ic.ac.uk]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. researchgate.net [researchgate.net]

- 25. globalresearchonline.net [globalresearchonline.net]

- 26. tandfonline.com [tandfonline.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. researchgate.net [researchgate.net]

- 29. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 30. pubs.acs.org [pubs.acs.org]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. documents.thermofisher.com [documents.thermofisher.com]

- 38. youtube.com [youtube.com]

Potential Mechanisms of Action of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide

An In-Depth Technical Guide to the

A Whitepaper for Researchers and Drug Development Professionals

Abstract

5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a synthetic heterocyclic compound featuring a furan core, a carbohydrazide functional group, and a bromophenoxy moiety. While direct pharmacological studies on this specific molecule are not extensively published, its structural components are present in numerous compounds with well-documented biological activities. This guide synthesizes information from analogous furan-2-carbohydrazide, hydrazone, and bromophenoxy-containing molecules to postulate and explore potential mechanisms of action for the title compound. We will delve into hypothesized roles in antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory pathways. Furthermore, this document provides detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for future research and development.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The therapeutic potential of a novel chemical entity is intrinsically linked to its structure. 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide is a molecule that can be dissected into three key pharmacophoric components, each contributing to a potential biological activity profile:

-

The Furan Ring: A five-membered aromatic heterocycle, the furan scaffold is a cornerstone in medicinal chemistry, present in a wide array of bioactive natural products and synthetic drugs.[1][2][3] Its electron-rich nature allows it to participate in various interactions with biological macromolecules.[3]

-

The Carbohydrazide Moiety (-CONHNH₂): This functional group is a versatile building block for synthesizing hydrazones (-CONHN=CH-), which are known to possess a broad spectrum of pharmacological activities.[4] The hydrazide and hydrazone groups are excellent chelators and can form critical hydrogen bonds within enzyme active sites.[4][5]

-

The 2-Bromophenoxy Group: The presence of a halogenated phenyl ether introduces lipophilicity, potentially enhancing membrane permeability. The bromine atom can act as a hydrogen bond acceptor and its position on the phenyl ring can dictate target specificity and metabolic stability.

Given the absence of direct mechanistic data for the title compound, this guide will leverage a structure-activity relationship (SAR) approach, drawing parallels from closely related published compounds to build a robust set of testable hypotheses.

Hypothesized Mechanisms of Action and Experimental Validation

Based on the activities of structurally similar compounds, we propose four primary potential mechanisms of action for 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide. For each hypothesis, we outline the underlying scientific rationale and a detailed experimental workflow for validation.

Hypothesis 1: Antimicrobial and Antibiofilm Activity via Quorum Sensing Inhibition

Scientific Rationale: Furan-based compounds have demonstrated significant efficacy as antibiofilm agents. A study on furan-2-carboxamides, which share the core furan-amide structure with our topic compound, revealed potent activity against Pseudomonas aeruginosa.[6] The proposed mechanism involves the inhibition of the LasR receptor, a key component of the quorum-sensing (QS) system that regulates virulence factor production and biofilm formation.[6] Molecular docking studies suggested that these molecules bind within the LasR active site, acting as antagonists.[6] The carbohydrazide moiety of our compound could mimic the interactions observed with furan-2-carboxamides.

Experimental Validation Workflow:

Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)

-

Culture Preparation: Grow a culture of P. aeruginosa (e.g., PAO1 strain) overnight in a suitable medium like Luria-Bertani (LB) broth.

-

Compound Preparation: Prepare a stock solution of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide in DMSO. Create a series of dilutions in LB broth to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

-

Assay Setup: In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture (adjusted to an OD₆₀₀ of ~0.05) to wells containing 100 µL of the compound dilutions. Include positive (no compound) and negative (sterile broth) controls.

-

Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

-

Staining: Gently discard the planktonic cells and wash the wells three times with phosphate-buffered saline (PBS). Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Quantification: Discard the crystal violet solution and wash the wells again with PBS. Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well. Measure the absorbance at 595 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of biofilm inhibition relative to the positive control.

Hypothesis 2: Anticancer Activity via Induction of Apoptosis

Scientific Rationale: A vast body of literature supports the anticancer potential of furan derivatives.[1][3][7] Specifically, carbohydrazide derivatives bearing a furan moiety have demonstrated cytotoxic activity against cancer cell lines such as A549 (human lung cancer).[3][7][8] One study on 5-methylfuran-2-carbohydrazide noted its ability to induce apoptosis in HeLa cells.[9] The mechanism could involve intercalation with DNA, inhibition of topoisomerase enzymes, or modulation of key signaling pathways like mTOR or p53, which are common targets for benzofuran derivatives.[10]

Experimental Validation Workflow:

Protocol 2: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, HeLa) and a non-cancerous control cell line (e.g., BJ fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide (e.g., 0.1 to 200 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A high selectivity index (IC₅₀ on normal cells / IC₅₀ on cancer cells) is desirable.[3]

Hypothesis 3: Enzyme Inhibition (MAO, Carbonic Anhydrase, COX)

Scientific Rationale: The hydrazide-hydrazone scaffold is a "privileged structure" for enzyme inhibition.[4][11][12][13]

-

Monoamine Oxidase (MAO): Hydrazide/hydrazine compounds were among the first MAO inhibitors developed.[4] Substituted hydrazones have been shown to be potent, selective, and competitive inhibitors of human MAO-A.[4][11]

-

Carbonic Anhydrase (CA): Hydrazone derivatives have demonstrated potent inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and II).[12][13]

-

Cyclooxygenase (COX): A structurally similar compound, 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, showed potent in vitro anti-inflammatory activity, and molecular docking suggested it occupies the active site of COX-2.[14][15]

Experimental Validation Workflow:

Protocol 3: In Vitro hMAO-A Inhibition Assay (Fluorometric)

-

Enzyme and Substrate Preparation: Use recombinant human MAO-A. Prepare a substrate solution containing Amplex® Red reagent, horseradish peroxidase (HRP), and a suitable MAO-A substrate (e.g., p-tyramine).

-

Assay Procedure: In a 96-well black plate, add the test compound at various concentrations, followed by the hMAO-A enzyme solution. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution.

-

Fluorescence Measurement: Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to MAO-A activity.

-

Data Analysis: Compare the reaction rates in the presence of the inhibitor to the control (no inhibitor) to calculate the percentage of inhibition and the IC₅₀ value. Known inhibitors like iproniazid can be used as a positive control.[4]

Hypothesis 4: Glucagon Receptor Antagonism

Scientific Rationale: Furan-2-carbohydrazides have been identified as a class of orally active glucagon receptor antagonists.[16] Glucagon plays a key role in glucose homeostasis, and its antagonism is a therapeutic strategy for type 2 diabetes. A study identified a lead compound from this class and explored the structure-activity relationships, leading to potent antagonists with good bioavailability.[16] The core structure of 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide fits the general scaffold of these antagonists.

Experimental Validation Workflow:

Protocol 4: cAMP Accumulation Functional Assay

-

Cell Culture: Use a cell line stably expressing the human glucagon receptor (e.g., HEK293-GCGR).

-

Assay Setup: Seed the cells in a 96-well plate. On the day of the assay, wash the cells and incubate them with the test compound or a known antagonist (positive control) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.

-

Glucagon Stimulation: Stimulate the cells with a submaximal concentration (e.g., EC₈₀) of glucagon for 15-30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE-based assays).

-

Data Analysis: Generate a dose-response curve for the antagonist in the presence of the glucagon agonist. Calculate the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the glucagon-stimulated cAMP production.

Summary and Future Directions

The structural motifs within 5-((2-Bromophenoxy)methyl)furan-2-carbohydrazide suggest a rich and diverse pharmacological potential. Based on robust evidence from analogous compounds, its mechanism of action could plausibly involve quorum sensing inhibition, apoptosis induction in cancer cells, inhibition of key metabolic or inflammatory enzymes, or antagonism of the glucagon receptor.

The table below summarizes the hypothesized activities and the primary experimental validation methods.

| Hypothesized Activity | Potential Molecular Target(s) | Key Validating Experiment(s) |

| Antimicrobial/Antibiofilm | LasR Quorum Sensing Receptor | Crystal Violet Biofilm Assay, Virulence Factor Quantification |

| Anticancer | Apoptotic Pathways (Caspases), Cell Cycle Regulators | MTT Cell Viability Assay, Annexin V/PI Apoptosis Assay |

| Enzyme Inhibition | MAO-A, Carbonic Anhydrase I/II, COX-2 | Fluorometric/Colorimetric Enzyme Inhibition Assays, Kinetic Studies |

| Antidiabetic | Glucagon Receptor | cAMP Functional Assay, Radioligand Binding Assay |

The experimental workflows detailed in this guide provide a clear and logical path for elucidating the true mechanism of action of this promising compound. A systematic investigation beginning with broad phenotypic screening (e.g., antimicrobial, anticancer panels) followed by target-specific validation is recommended. Positive results from these in vitro studies would warrant progression to in vivo models to assess efficacy, pharmacokinetics, and safety, paving the way for potential therapeutic applications.

References

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. Available at: [Link]

-

Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II). ResearchGate. Available at: [Link]

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. Available at: [Link]

-

New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies. PubMed. Available at: [Link]

-

Synthesis and biological activity of furan derivatives. SciSpace. Available at: [Link]

-

Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities. PubMed Central. Available at: [Link]

-

Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available at: [Link]

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. MDPI. Available at: [Link]

-

Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. DergiPark. Available at: [Link]

-

Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy. Available at: [Link]

-

5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. Available at: [Link]

-

5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org. Available at: [Link]

-

JOURNAL OF PHYSICAL AND CHEMICAL SCIENCES Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide. Zenodo. Available at: [Link]

-

(PDF) 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Available at: [Link]

-

(PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Available at: [Link]

-

5-Bromofuran-2-carbohydrazide. PubChem. Available at: [Link]

-

Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists. PubMed. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. ijabbr.com [ijabbr.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity [mdpi.com]

- 5. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide [mdpi.com]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. 5-Methylfuran-2-carbohydrazide | 20842-19-7 | Benchchem [benchchem.com]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New hydrazone derivatives: synthesis, characterization, carbonic anhydrase I-II enzyme inhibition, anticancer activity and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Furan-2-Carbohydrazide Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Furan-2-Carbohydrazide Derivatives

The furan ring is a versatile and fundamental heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable component in the design of novel therapeutic agents. When combined with a carbohydrazide moiety (-CONHNH₂), the resulting furan-2-carbohydrazide core emerges as a "privileged scaffold." This structure serves as a powerful building block for generating diverse libraries of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2]

This guide provides an in-depth exploration of the multifaceted biological activities of furan-2-carbohydrazide derivatives. We will delve into the synthetic strategies, examine the mechanisms of action, and present the field-proven experimental protocols used to validate these activities. The content is tailored for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind the experimental design and interpretation.

Part 1: Synthesis and Derivatization - The Gateway to Diversity

The synthetic accessibility of the furan-2-carbohydrazide core is a primary reason for its widespread use. The general approach involves the reaction of a furan-2-carboxylic acid derivative with hydrazine hydrate, often preceded by an esterification step to activate the carboxylic acid. A more direct and efficient method involves the reaction of furan-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by the addition of a substituted carbazate.[3] This modularity allows for the facile introduction of various substituents, leading to large libraries of derivatives for screening.

A common and highly effective derivatization strategy is the condensation of the terminal amino group of the hydrazide with a wide range of aldehydes or ketones to form Schiff bases (hydrazones). This reaction is typically straightforward and high-yielding, providing a simple yet powerful method to modulate the steric and electronic properties of the final molecule, profoundly influencing its biological activity.

Workflow for the Synthesis of Furan-2-Carbohydrazide Derivatives

Caption: General synthetic pathway for furan-2-carbohydrazide derivatives.

Part 2: Antimicrobial and Antibiofilm Activities

The emergence of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Furan-2-carbohydrazide derivatives have demonstrated significant potential in this arena, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[2]

The mechanism of action is often linked to the formation of Schiff bases, where the azomethine group (>C=N-) is crucial for activity.[4] These compounds are thought to interfere with essential cellular processes, such as cell wall synthesis or DNA replication. For instance, Schiff bases derived from furan-2-carbohydrazide have shown moderate to good activity against strains like E. coli, S. aureus, and E. faecalis.[4][5]

Beyond direct bactericidal or bacteriostatic effects, certain derivatives exhibit potent antibiofilm properties. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Furan-2-carboxamides, closely related to carbohydrazides, have been shown to inhibit biofilm formation in Pseudomonas aeruginosa without affecting bacterial growth, suggesting an anti-quorum sensing mechanism.[3] Molecular docking studies propose that these compounds may act as inhibitors of the LasR receptor, a key regulator in the P. aeruginosa quorum sensing system.[3]

Data Summary: In Vitro Antimicrobial Activity

| Compound Type | Target Organism | Activity Metric | Result | Reference |

| Furan-Schiff Base | E. coli, S. aureus | Zone of Inhibition | Moderate Activity | [5] |

| Furan-carboxamide (4b) | P. aeruginosa | Biofilm Inhibition | 58% inhibition at 50 µM | [3] |

| Thiazolyl-hydrazone | C. krusei, C. parapsilosis | Antifungal | Potency similar to ketoconazole | [6] |

| Metal Complexes | Various microbes | Antibacterial | Good activity for Co, Ni, Cu complexes | [7] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for quantitatively assessing the in vitro antimicrobial activity of novel compounds.[8][9]

-

Preparation of Bacterial Inoculum:

-

Aseptically transfer 3-5 colonies of the test bacterium from a fresh agar plate into a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the culture at 37°C until its turbidity matches the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. The choice of a standardized inoculum is critical for reproducibility.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test furan derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to cover a broad concentration range.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ceftriaxone) should be used as a reference standard.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Interpretation:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Part 3: Anticancer Activity

Furan-containing molecules are present in numerous anticancer agents, and derivatives of furan-2-carbohydrazide are no exception.[10][11] These compounds have demonstrated cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MCF-7), and liver (HEPG2) cancers.[10][12][13]

The anticancer mechanism is often multifactorial. Some derivatives function as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[10] The apoptotic cascade can be triggered via the intrinsic mitochondrial pathway, evidenced by an increase in the expression of pro-apoptotic proteins like Bax and p53, and a decrease in the anti-apoptotic protein Bcl-2.[10]

One study highlighted a carbohydrazide derivative (compound 3e) that showed a significant anticancer effect on A549 lung cancer cells with an IC₅₀ value of 43.38 µM, while exhibiting no cytotoxic effects on normal fibroblast cells, indicating a degree of selectivity.[12]

Data Summary: Anticancer Cytotoxicity (IC₅₀ Values)

| Compound | Cell Line | IC₅₀ (µM) | Notes | Reference |

| Furan-carbohydrazides | A549 (Lung) | 43.38 - 342.63 | Compound 3e was most potent and selective. | [12] |

| Pyridine carbohydrazide (4) | MCF-7 (Breast) | Not specified | Induced G2/M phase arrest and apoptosis. | [10] |

| Furan-based chalcones | A549 (Lung) | Not specified | Induced apoptosis. | [14] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16] It is a cornerstone technique in screening for potential anticancer agents.[17]

-

Cell Plating:

-

Seed the cancer cells (e.g., A549) into a 96-well plate at a density of 1,000 to 100,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment. This step ensures cells are in a healthy, exponential growth phase before treatment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the furan-2-carbohydrazide derivatives.

-

Include a vehicle control (cells treated with the solvent, e.g., DMSO) and an untreated control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

-

Incubate in the dark at room temperature for 2 hours.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

The intensity of the purple color is directly proportional to the number of viable cells. Cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined.

-

Workflow for MTT Cytotoxicity Assay

Caption: Step-by-step workflow of the MTT cell viability assay.

Part 4: Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Furan derivatives have long been recognized for their anti-inflammatory properties.[1] Recently, specific furan-2-carbohydrazide derivatives have been investigated for their potential to mitigate inflammatory processes.

In vitro studies have shown that compounds like 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide can inhibit protein denaturation and proteinase activity, two key processes in inflammation.[18][19] This compound also demonstrated a significant membrane-stabilizing effect on human red blood cells (HRBCs) subjected to heat- or hypotonicity-induced lysis.[19] Since the HRBC membrane is analogous to the lysosomal membrane, this suggests the compound could prevent the release of lysosomal enzymes at inflammatory sites, a key mechanism of anti-inflammatory drugs.[19]

Data Summary: In Vitro Anti-inflammatory Activity

| Assay | Test Compound | IC₅₀ (µg/mL) | Standard (Diclofenac) IC₅₀ (µg/mL) | Reference |

| BSA Denaturation Inhibition | Compound 1 | 3.54 | 1.99 | [19] |

| Proteinase Inhibition | Compound 1 | 3.04 | 3.38 | [19] |

| Heat-induced Hemolysis | Compound 1 | 2.25 | 2.28 | [19] |

| Hypotonicity-induced Hemolysis | Compound 1 | 1.82 | 2.00 | [19] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible in vivo model for evaluating the activity of compounds against acute inflammation.[20][21]

-

Animal Acclimatization and Grouping:

-

Use adult rats or mice, acclimatized to laboratory conditions.

-

Divide animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the furan derivative.

-

-

Compound Administration:

-

Administer the test compound or vehicle to the respective groups, typically via oral (p.o.) or intraperitoneal (i.p.) injection.

-

-

Induction of Inflammation:

-

One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[20] This injection initiates an acute inflammatory response.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, 5, and 6 hours).[20]

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.

-

Determine the percentage inhibition of edema in the treated groups relative to the control group. A significant reduction in paw edema indicates potent anti-inflammatory activity.

-

Part 5: Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Several studies have reported the anticonvulsant potential of furan-2-carbohydrazide derivatives.[22][23]

The primary screening model for this activity is the Maximal Electroshock Seizure (MES) test.[24] This model is designed to induce generalized tonic-clonic seizures and is particularly effective at identifying compounds that prevent seizure spread.[24][25] A compound is considered to have provided protection if it abolishes the tonic hindlimb extension phase of the seizure.[24] Studies have shown that certain thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives incorporating a furan moiety provide significant protection in the MES test.[22] Similarly, a 1,4-dihydropyridine derivative with a furan-2-yl group at the 4-position showed high activity, suggesting the furan ring is crucial for its anticonvulsant effect.[23]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

This protocol outlines the standard procedure for the MES test in mice or rats.[24][25]

-

Animal Preparation:

-

Use adult male mice or rats. Administer the test compound, vehicle, or a standard drug (e.g., Phenytoin) i.p. or p.o.

-

Allow for a pre-treatment time based on the compound's expected pharmacokinetics (typically 30-60 minutes).

-

-

Electrode Application:

-

Anesthetize the corneas with a drop of 0.5% tetracaine hydrochloride.

-

Apply corneal electrodes moistened with saline to ensure good electrical contact.

-

-

Stimulation:

-

Observation and Endpoint:

-

Immediately observe the animal for the characteristic seizure pattern: tonic flexion followed by tonic extension of the hindlimbs, and then clonic convulsions.

-

The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if this phase is absent.[24]

-

-

Data Analysis:

-

The percentage of animals protected in the drug-treated groups is calculated and compared to the vehicle control group. The dose that protects 50% of the animals (ED₅₀) can then be determined.

-

Part 6: Antiviral Activity - A New Frontier

The versatility of the furan-2-carbohydrazide scaffold has also led to its exploration in antiviral drug discovery. Notably, a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel, non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro).[26]

Mpro is a crucial enzyme for viral replication, making it an attractive target for antiviral drugs.[26] Through screening and subsequent structure-based optimization, compounds were discovered that inhibited Mpro with IC₅₀ values as low as 1.55 µM.[26] Enzymatic kinetic studies revealed that these compounds act as reversible covalent inhibitors. Importantly, the lead compounds exhibited no obvious cytotoxicity in Vero and MDCK cells, indicating a favorable preliminary safety profile.[26]

Logical Relationship: From Scaffold to Antiviral Inhibitor

Caption: Development pathway from scaffold to a potent Mpro inhibitor.

Conclusion and Future Outlook

The furan-2-carbohydrazide scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly valuable starting point for drug discovery programs. From combating antibiotic resistance and discovering new anticancer agents to developing novel anti-inflammatory, anticonvulsant, and antiviral therapies, the potential applications are vast and compelling.

Future research should focus on leveraging structure-activity relationship (SAR) studies to optimize potency and selectivity. Advanced computational techniques, such as molecular docking and dynamic simulations, can further guide the rational design of next-generation derivatives with enhanced therapeutic profiles and reduced toxicity. The continued exploration of this remarkable scaffold promises to yield new and effective treatments for a wide range of human diseases.

References

- Pharmacological activity of furan deriv

- Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Chemistry & Medicinal Chemistry.

- Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry.

- Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates.

-

5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. [Link]

-

Antiepileptic Activity of Novel 2-(substituted benzylidene)-7-(4- fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one Derivatives. ResearchGate. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health. [Link]

- Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of the Turkish Chemical Society, Section A: Chemistry.

-

Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institutes of Health. [Link]

-

Synthesis, Characterization, and Antibacterial Activity of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) Complexes of Schiff. SciSpace. [Link]

-

Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. National Institutes of Health. [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. National Institutes of Health. [Link]

-

5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. National Institutes of Health. [Link]

-

Synthesis and bioactivity of novel N,N′-diacylhydrazine derivatives containing furan(II). ResearchGate. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

-

Maximal Electroshock Seizure Model. Melior Discovery. [Link]

- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. ScienceRise: Pharmaceutical Science.

-

5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

-

Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

-

Furan-2-carbohydrazide. LookChem. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

-

Synthesis and antimicrobial activity of new 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their schiff bases with 4-nitrobenzaldehyde. ResearchGate. [Link]

-

Physiochemical and Antimicrobial Studies on Ni(Ii) and Cu(Ii) Schiff Base Complexes Derived from Furan-2-Aldehyde. Oriental Journal of Chemistry. [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

-

Furan synthesis. Organic Chemistry Portal. [Link]

-

Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549). National Institutes of Health. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

- Synthesis and Anticonvulsant Activity of a New Series of 1,4-Dihydropyridine Deriv

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

-

Design, Synthesis And Anticonvulsant Activity Of Cinnamoyl Derivatives Of 3,4,6,7,8,9 Hexahydrodibenzo[B,D]Furan-1-(2h)-One Oxime. ResearchGate. [Link]

-

The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

- Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [Link]

-

Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal. [Link]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Journal of Research in Pharmacy » Submission » Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety [dergipark.org.tr]

- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 14. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. atcc.org [atcc.org]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. preprints.org [preprints.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. inotiv.com [inotiv.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Anticonvulsant Activity of a New Series of 1,4-Dihydropyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Substituted Furan-2-Carbohydrazides: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry, valued for its versatile chemical reactivity and its presence in numerous pharmacologically active compounds.[1][2][3][4] Among the vast array of furan derivatives, substituted furan-2-carbohydrazides have emerged as a particularly promising class of molecules. The inherent biological activity of the furan nucleus, combined with the versatile chemical reactivity of the carbohydrazide moiety, creates a powerful platform for the development of novel therapeutic agents with a broad spectrum of activities.[5] This technical guide provides an in-depth exploration of substituted furan-2-carbohydrazides, covering their synthesis, diverse biological activities, and their potential in the drug discovery and development pipeline.

The Furan-2-Carbohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

The furan-2-carbohydrazide core is considered a "privileged structure" in drug discovery. This is due to the synergistic combination of the furan ring and the carbohydrazide group. The furan ring, an electron-rich aromatic system, can engage in various interactions with biological targets.[6] The carbohydrazide moiety (-CONHNH2) is a versatile functional group that can act as a hydrogen bond donor and acceptor, and serves as a key building block for the synthesis of a variety of heterocyclic systems.[5] This unique combination allows for the generation of large, diverse chemical libraries with a wide range of pharmacological properties.

Synthetic Strategies for Furan-2-Carbohydrazide Analogs

The synthesis of substituted furan-2-carbohydrazides typically involves the reaction of a furan-2-carboxylic acid derivative with hydrazine or a substituted hydrazine. A common and efficient method involves the activation of the carboxylic acid, followed by nucleophilic attack by the hydrazine.

General Synthesis Protocol

A widely applicable method for the synthesis of N'-substituted furan-2-carbohydrazides involves a two-step process.[7]

Step 1: Activation of Furan-2-Carboxylic Acid

-

Dissolve furan-2-carboxylic acid in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Add a coupling agent, for example, 1,1'-carbonyldiimidazole (CDI), to the solution.

-

Stir the mixture at a slightly elevated temperature (e.g., 45°C) for a sufficient duration (typically 2 hours) to ensure the formation of the activated acyl imidazole intermediate.

Step 2: Reaction with a Hydrazine Derivative

-

To the solution containing the activated furan-2-carboxylic acid, add the desired substituted hydrazine (e.g., t-butyl carbazate for further modifications or a substituted benzoylhydrazide).

-

Continue stirring the reaction mixture, often overnight, to allow for the completion of the condensation reaction.

-

The resulting furan-2-carbohydrazide derivative can then be isolated and purified using standard techniques such as filtration, recrystallization, or column chromatography.

A visual representation of a general synthetic workflow is provided below.

Caption: General workflow for the synthesis of substituted furan-2-carbohydrazides.

A Spectrum of Biological Activities

The true power of the substituted furan-2-carbohydrazide scaffold lies in its remarkable versatility, with derivatives demonstrating a wide array of biological activities. This section will delve into some of the most significant and well-researched therapeutic areas.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a multitude of diseases.[8] Several studies have highlighted the potent anti-inflammatory properties of substituted furan-2-carbohydrazides. For instance, a series of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids were synthesized and showed pronounced anti-inflammatory effects.[9] In another study, 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide demonstrated significant in vitro anti-inflammatory activity, comparable to the standard drug diclofenac sodium, by inhibiting protein denaturation and proteinase activity.[10]

The proposed mechanism for the anti-inflammatory action of some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[10] Molecular docking studies have suggested that these molecules can bind effectively within the active site of COX-2.[10]

Antimicrobial and Antibiofilm Potential

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Furan-2-carbohydrazide derivatives have shown promise in this area. A diversity-oriented synthesis approach led to the identification of furan-2-carboxamides with significant antibiofilm activity against Pseudomonas aeruginosa.[7] Notably, carbohydrazide derivatives were among the most active compounds, with one analog achieving a 58% reduction in biofilm formation.[7] The mechanism of action is thought to involve the disruption of quorum sensing, a bacterial communication system that regulates virulence and biofilm formation.[7]

Other studies have reported the synthesis of furan-2-carbohydrazones of 5-nitro-2-furanaldehyde with antibacterial activity.[11] The presence of the nitro group is often associated with the antimicrobial properties of furan derivatives.[12]

Anticancer Activity

The search for more effective and less toxic anticancer drugs is a major focus of modern drug discovery. Several furan-2-carbohydrazide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6][13] For example, a series of novel carbohydrazide derivatives bearing a furan moiety showed cytotoxic effects on A549 human lung cancer cells.[13]

The mechanisms underlying the anticancer activity of these compounds are varied. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[14] For instance, certain furan-based pyridine carbohydrazides were found to cause G2/M phase cell cycle arrest and induce apoptosis through the intrinsic mitochondrial pathway, as evidenced by increased levels of p53 and Bax, and decreased levels of Bcl-2.[14]

Anticonvulsant Properties

Epilepsy is a neurological disorder characterized by recurrent seizures. The development of new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing need. Research has indicated that certain furan-2-carbohydrazide derivatives possess anticonvulsant activity.[15][16] While the exact mechanisms are still under investigation, it is hypothesized that these compounds may modulate the activity of ion channels or neurotransmitter systems involved in neuronal excitability.

Glucagon Receptor Antagonism

Furan-2-carbohydrazides have also been identified as orally active glucagon receptor antagonists.[17] Glucagon is a hormone that raises blood glucose levels, and its overactivity can contribute to hyperglycemia in type 2 diabetes. By blocking the glucagon receptor, these compounds can help to lower blood glucose levels. Structure-activity relationship (SAR) studies have identified key structural features, such as an ortho-nitrophenol group, that are important for potent glucagon receptor inhibitory activity.[17]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted furan-2-carbohydrazides is highly dependent on the nature and position of the substituents on both the furan ring and the carbohydrazide moiety. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.[18][19][20]